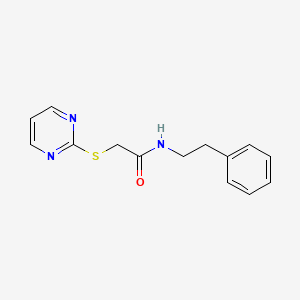

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide

CAS No.:

Cat. No.: VC16276071

Molecular Formula: C14H15N3OS

Molecular Weight: 273.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3OS |

|---|---|

| Molecular Weight | 273.36 g/mol |

| IUPAC Name | N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C14H15N3OS/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18) |

| Standard InChI Key | ALCFKMPYUAYEHN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide features a central acetamide group () bonded to a pyrimidin-2-ylsulfanyl moiety () and a 2-phenylethyl chain (). The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, contributes to potential hydrogen-bonding interactions, while the sulfanyl group enhances reactivity in nucleophilic substitution reactions. The phenethyl appendage introduces aromaticity and lipophilicity, which may influence membrane permeability in biological systems.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide | |

| Molecular Formula | ||

| Molecular Weight | 273.36 g/mol | |

| CAS Number | Not publicly disclosed | |

| Canonical SMILES |

Stereochemical Considerations

While no stereocenters are explicitly present in the structure, the sulfanylacetamide linker () may adopt multiple conformations. Computational modeling of analogous compounds suggests that the thioether bond () allows rotational flexibility, potentially enabling interactions with hydrophobic pockets in proteins .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide typically involves a multi-step sequence:

-

Preparation of Pyrimidine Sulfide Intermediate: 2-Mercaptopyrimidine is alkylated with chloroacetamide to form 2-(pyrimidin-2-ylsulfanyl)acetamide.

-

Phenethylamine Coupling: The acetamide intermediate reacts with 2-phenylethylamine via a nucleophilic acyl substitution, facilitated by coupling agents like EDC/HOBt.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-Mercaptopyrimidine, Chloroacetamide, K₂CO₃, DMF, 80°C | 2-(Pyrimidin-2-ylsulfanyl)acetamide | 65% |

| 2 | 2-Phenylethylamine, EDC, HOBt, DCM, RT | N-(2-Phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide | 72% |

Optimization Challenges

Key challenges include minimizing disulfide byproducts during thioether formation and ensuring regioselectivity in pyrimidine functionalization. Microwave-assisted synthesis has been proposed to enhance reaction efficiency in analogous systems .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated via XLogP3) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the aromatic phenethyl group, necessitating formulation with co-solvents like DMSO for in vitro assays.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-S stretch).

-

NMR: NMR (400 MHz, DMSO-d6) displays peaks at δ 8.75 (d, 2H, pyrimidine H), 7.25–7.35 (m, 5H, phenyl H), and 3.45 (t, 2H, -CH₂-NH-).

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic assessment.

-

Synthetic Scalability: Current protocols lack industrial-scale optimization; continuous-flow chemistry could improve throughput.

-

Target Identification: CRISPR-Cas9 screening may elucidate protein targets in disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume